molecular formula C8H8Br2O B1527675 1-Bromo-3-(bromomethyl)-2-methoxybenzene CAS No. 1177558-47-2

1-Bromo-3-(bromomethyl)-2-methoxybenzene

Cat. No.: B1527675
CAS No.: 1177558-47-2
M. Wt: 279.96 g/mol
InChI Key: JMASIRNBPZSWLQ-UHFFFAOYSA-N
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Description

“1-Bromo-3-(bromomethyl)-2-methoxybenzene” is an organic compound that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms, with alternating single and double bonds. The compound has a bromine atom attached to the first carbon, a bromomethyl group (-CH2Br) attached to the third carbon, and a methoxy group (-OCH3) attached to the second carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine and bromomethyl groups, and the methoxy group. The bromine and bromomethyl groups could potentially be introduced through a bromination reaction, while the methoxy group could be introduced through a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the bromine, bromomethyl, and methoxy groups attached to the ring. The exact spatial arrangement of these groups would depend on the specific synthesis process .


Chemical Reactions Analysis

This compound, like other brominated organic compounds, would likely undergo various types of chemical reactions, including nucleophilic substitution reactions and elimination reactions .

Scientific Research Applications

Steric Protection in Organic Synthesis

"1-Bromo-3-(bromomethyl)-2-methoxybenzene" and related compounds have been utilized as sterically hindering groups in organic synthesis to stabilize reactive compounds. For example, the synthesis of sterically hindered bromobenzenes has led to the stabilization of low-coordinate phosphorus compounds, showcasing the utility of such compounds in creating complex chemical structures with significant steric hindrance (Yoshifuji, Kamijo, & Toyota, 1993).

Photovoltaic Performance Enhancement

Derivatives of "this compound" have been explored for their potential in improving the performance of polymer solar cells (PSCs). A specific addition product, designed and synthesized for this purpose, has shown to enhance power conversion efficiency, open circuit voltage, and short-circuit current in PSCs, making it a promising candidate for future photovoltaic applications (Jin et al., 2016).

Hyperbranched Polymer Synthesis

The compound has been used as a monomer in the self-condensation reactions to produce hyperbranched polymers. These polymers are characterized by a high molecular weight and contain numerous functional groups, making them suitable for various modifications and applications in material science (Uhrich, Hawker, Fréchet, & Turner, 1992).

Fragrance Synthesis

In the domain of organic chemistry, "this compound" has been involved in the synthesis of floral fragrances through the coupling with β-methallyl alcohol, demonstrating its versatility in synthesizing consumer products (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Liquid-phase Oxidation Studies

The compound has been a subject of study in liquid-phase oxidation reactions catalyzed by metal complexes. Such studies are crucial for understanding the mechanisms of oxidation reactions and optimizing conditions for the selective production of industrially relevant compounds (Okada & Kamiya, 1981).

Safety and Hazards

As with any chemical compound, handling “1-Bromo-3-(bromomethyl)-2-methoxybenzene” would require appropriate safety precautions. This would likely include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its exact physical and chemical properties .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if this compound shows promise as a precursor to other useful compounds, then future research might focus on optimizing its synthesis process .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMASIRNBPZSWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274239
Record name 1-Bromo-3-(bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-47-2
Record name 1-Bromo-3-(bromomethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177558-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-3-methyl-2-(methyloxy)benzene (30.3 g, 0.15 mol), NBS (28.2 g, 0.16 mol), and BPO (1.83 g, 7.55 mmol) were suspended in 300 mL of CCl4, and the mixture was heated to 80° C. over night. After cooled to room temperature, the solution was filtrated and the solid was washed with CCl4 (30 mL×2). The filtrate was washed with NaHO3 (aq. 250 mL×2), Na2CO3 (aq. 100 mL×2), brine (100 mL) and dried over Na2SO4. After removing the solvent, 41.4 g of the crude product was obtained. (Yield: 97.9%).
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
Quantity
28.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
97.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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